molecular formula C18H36O2 B052629 Isostearic acid CAS No. 2724-58-5

Isostearic acid

Cat. No.: B052629
CAS No.: 2724-58-5
M. Wt: 284.5 g/mol
InChI Key: XDOFQFKRPWOURC-UHFFFAOYSA-N
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Description

ISOSTEARIC ACID is a branched-chain C18 fatty acid isomer of stearic acid, prized in research for its unique combination of a high melting point and exceptional liquidity, a property profile conferred by its methyl side groups. This structural characteristic makes it an invaluable model compound for investigating the effects of hydrocarbon chain branching on the physicochemical properties of lipids and surfactants. Researchers utilize this compound extensively in the development and study of advanced lubricants, where its low pour point and thermal stability are critical, and in the formulation of stable emulsions and creams in cosmetic science, where it enhances texture and application feel without compromising stability. Its mechanism of action in these applications involves disrupting the crystalline packing of other long-chain fatty acids, thereby reducing viscosity and preventing gel formation. Furthermore, its carboxylic acid terminus allows for derivatization, making it a key precursor in synthesizing isostearyl alcohols, esters, and other specialty surfactants for studying structure-activity relationships in detergency, wetting, and dispersion. This compound is essential for material scientists and chemists focused on designing next-generation personal care products, high-performance lubricants, and novel polymeric materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

16-methylheptadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20/h17H,3-16H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOFQFKRPWOURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040790
Record name 16-Methylheptadecanoic acid
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Molecular Weight

284.5 g/mol
Source PubChem
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Physical Description

Liquid; Liquid, Other Solid, Solid
Record name Isooctadecanoic acid
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Record name 16-Methylheptadecanoic acid
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CAS No.

2724-58-5, 30399-84-9
Record name Isostearic acid
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Record name Isooctadecanoic acid
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Record name 16-METHYLHEPTADECANOIC ACID
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Record name 16-Methylheptadecanoic acid
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Melting Point

69.5 °C
Record name 16-Methylheptadecanoic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Polymerization and Monomer Acid Isolation

Vegetable oil acids (e.g., oleic acid) undergo polymerization using acidic earth catalysts (e.g., montmorillonite) at 220–245°C under atmospheric pressure. Phosphoric acid is subsequently added to chelate metal ions, followed by filtration and vacuum distillation (8–12 Pa, 220–260°C) to isolate monomer acids. This step yields a mixture containing 60–70% monomeric fatty acids, which serve as the precursor for subsequent reactions.

Esterification and Hydrogenation

Monomer acids react with methanol via paratoluenesulfonic acid (PTSA) -catalyzed esterification at 90–98°C for 3–10 hours, achieving acid values <5 mg KOH/g. Hydrogenation of the resultant methyl esters occurs under 1.5–2.2 MPa H₂ pressure at 190–220°C using N120-type catalysts (nickel-based), reducing iodine values from >80 to <8 g/100g. Post-hydrogenation, saponification with 10–15% NaOH and acidification with H₂SO₄ yield a stearic-isostearic acid mixture.

Solvent Crystallization and Distillation

The fatty acid mixture is dissolved in No. 6 solvent oil (1:3 ratio) and chilled to −2–2°C to crystallize stearic acid. Vacuum distillation (20 Pa, 250°C) isolates this compound with 188 mg KOH/g acid value and 7.5 g/100g iodine value. This method achieves 85–90% purity but requires energy-intensive distillation.

Catalytic Isomerization Using Zeolites

Reaction Mechanism and Optimization

Zeolites (e.g., H-Y, H-Beta) catalyze oleic acid isomerization at 250–300°C, forming methyl-branched isomers via carbocation rearrangements. Water content ≤1.5 wt% and additives (e.g., Na₂CO₃) suppress dimerization, enhancing this compound selectivity to 76% at 96% conversion. Larger pore zeolites (>6 Å) minimize steric hindrance, favoring mono-branched products.

Pilot-Scale Performance

A continuous reactor with catalyst regeneration (20 cycles) produces this compound at 2.5–3.0 tons/day. Post-reaction, the product is neutralized, filtered, and distilled to remove unreacted feedstock. This method reduces waste compared to dimer acid routes but requires precise control of zeolite acidity (Si/Al ratio 15–30).

Techno-Economic Comparison of Preparation Routes

Parameter Dimer Acid RouteZeolite Isomerization
Catalyst Cost ($/kg) 12–15 (N120)8–10 (H-Y zeolite)
Reaction Temperature (°C) 190–220250–300
Yield (%) 78–8289–93
Production Cost ($/kg) 2.80–3.202.38–2.75
Energy Intensity (MJ/kg) 45–5035–40

The zeolite route’s lower production cost ($2.38/kg) stems from catalyst reuse and higher yields, though dimer acid methods remain prevalent due to existing infrastructure .

Chemical Reactions Analysis

Types of Reactions: 16-Methylheptadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Aldehydes or primary alcohols.

    Substitution: Halogenated fatty acids.

Scientific Research Applications

Pharmaceutical Applications

Isostearic acid plays a significant role in the pharmaceutical industry:

  • Drug Delivery Systems : It is utilized in the formulation of polymer-based drug delivery systems, enhancing the efficacy and stability of medications. For instance, it is employed in creating microemulsions for skin delivery of drugs like imiquimod, which is used in treating skin cancers and infections .
  • Sustained-Release Formulations : The compound is integral in developing sustained-release tablets and transdermal patches, facilitating controlled drug release over extended periods .

Cosmetic and Personal Care Products

In the cosmetics sector, this compound serves multiple functions:

  • Emollient Properties : It acts as an emollient in skincare products, contributing to skin hydration and smoothness. Its binding properties enhance the texture and stability of creams and lotions .
  • Hair Care Products : this compound is included in hair care formulations for its conditioning effects, improving manageability and shine .

Industrial Applications

The versatility of this compound extends to various industrial applications:

  • Lubricants : Known for its exceptional oxidative stability, this compound is used in formulating high-performance lubricants suitable for automotive and industrial machinery .
  • Adhesives and Sealants : It serves as a critical ingredient in formulating adhesives and sealants, enhancing their performance and durability .
  • Textiles : In the textile industry, this compound contributes to fabric softness and wrinkle resistance, improving the overall quality of textiles .

Food Processing

This compound also finds applications in the food industry:

  • Food Additives : It acts as an emulsifier and stabilizer in processed foods, ensuring consistency and extending shelf life. Its barrier properties make it suitable for food packaging applications as well .

Environmental Considerations

As industries increasingly focus on sustainability, this compound's renewable sourcing from vegetable oils positions it favorably within green chemistry initiatives. Its production processes are evolving to minimize environmental impact while maximizing efficiency .

Case Study 1: Polymer-Based Drug Delivery

A study highlighted the use of this compound in creating polymeric micelles for drug delivery systems. The research demonstrated improved bioavailability of drugs when formulated with this compound-based carriers compared to conventional methods.

Case Study 2: Cosmetic Formulation

In a comparative analysis of skincare products, formulations containing this compound showed enhanced moisturizing effects and consumer preference due to improved texture and feel on the skin.

Market Insights

The global market for this compound is projected to grow significantly. Factors driving this growth include:

  • Increasing demand for eco-friendly personal care products.
  • Expanding applications in pharmaceuticals and food processing.
  • Technological advancements leading to more efficient production methods .
Application AreaKey BenefitsExamples
PharmaceuticalsEnhanced drug stabilitySustained-release tablets
CosmeticsImproved texture and hydrationSkincare creams
Industrial LubricantsHigh oxidative stabilityAutomotive lubricants
Food ProcessingEmulsification and stabilizationProcessed foods
AdhesivesEnhanced performanceIndustrial sealants

Comparison with Similar Compounds

Esterification

This compound forms esters with polyols (e.g., trimethylolpropane, TMP) that exhibit higher viscosity than oleic acid esters due to its branched structure :

Ester Type Triester Content (wt%) Di- + Triester (wt%)
TMP-Oleate 95.7 98.7
TMP-Isostearate 94.1 98.1

The lower triester content in TMP-isostearate (94.1% vs. 95.7% for oleate) reflects steric hindrance from branching during esterification .

Metal Ion Extraction

In DES systems with TOPO, this compound selectively extracts Sc(III) over Y(III), Fe(III), and Al(III) at pH >3.5 by forming a complex with five this compound and five TOPO molecules . Linear fatty acids like stearic acid lack this pH-dependent synergism, resulting in poor selectivity .

Biological Activity

Isostearic acid, a branched-chain fatty acid derived from stearic acid, has garnered attention for its diverse biological activities and applications in various fields, particularly in cosmetics and pharmaceuticals. This article explores the biological activity of this compound, focusing on its metabolic effects, anti-inflammatory properties, and safety profile.

Chemical Structure and Properties

This compound is characterized by a branched structure that differentiates it from straight-chain fatty acids. This unique configuration contributes to its physical and chemical properties, including improved dispersing power and stability in formulations.

1. Metabolic Effects

Recent studies have indicated that this compound may influence metabolic processes, particularly in the context of insulin sensitivity and glucose metabolism. For instance, research on related fatty acids has shown that certain branched fatty acid esters can enhance glucose-stimulated insulin secretion (GSIS) and improve insulin sensitivity in adipocytes. These findings suggest potential therapeutic applications for this compound in managing metabolic disorders such as obesity and type 2 diabetes .

2. Anti-Inflammatory Properties

This compound has been associated with anti-inflammatory effects. In vitro studies indicate that branched-chain fatty acids can attenuate the expression of pro-inflammatory cytokines in immune cells. This property is crucial for developing treatments for inflammatory diseases, as excessive inflammation is a common underlying factor in many chronic conditions .

Safety Profile

This compound has been evaluated for its safety in cosmetic applications. Clinical studies involving skin patch tests demonstrated that undiluted this compound did not cause irritation or sensitization in subjects. The findings indicate a favorable safety profile, supporting its use in personal care products .

Case Studies

  • Clinical Safety Assessment : A study assessed the safety of this compound through a series of skin irritation tests involving 100 subjects. Results showed minimal irritation, confirming its suitability for topical applications .
  • Metabolic Impact Study : Research on the metabolic impacts of branched fatty acids revealed that certain isomers of this compound could enhance GSIS and improve glucose uptake in adipocytes. This suggests potential benefits for individuals with insulin resistance .

Data Tables

Biological Activity Effect Reference
Insulin SensitivityImproved GSIS
Anti-InflammatoryReduced cytokine expression
Skin IrritationMinimal irritation observed

Q & A

Q. How can researchers confirm the purity and structural identity of synthesized isostearic acid?

Methodological Answer: To confirm purity and structure, employ nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C NMR) to identify branching patterns and functional groups. Gas chromatography-mass spectrometry (GC-MS) can verify molecular weight and detect impurities. For novel derivatives, elemental analysis and infrared (IR) spectroscopy provide complementary data. Ensure reproducibility by documenting reaction conditions (e.g., catalyst type, temperature) and referencing established protocols for branched fatty acids .

Q. What analytical techniques are optimal for quantifying this compound in complex mixtures (e.g., esterified derivatives)?

Methodological Answer: High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or reverse-phase columns can separate this compound isomers. Coupling with mass spectrometry (LC-MS) enhances specificity. For quantitative analysis, calibrate using certified reference standards and validate methods via spike-recovery experiments. Cross-validate results with 1^1H NMR integration of characteristic methyl branch signals (e.g., δ 0.8–1.2 ppm) .

Q. How should researchers design experiments to compare the physicochemical properties of this compound isomers?

Methodological Answer: Use controlled synthesis to produce isomers (e.g., aldol-type vs. Guerbet-derived). Characterize melting points, viscosity, and solubility in polar/apolar solvents. Employ differential scanning calorimetry (DSC) for thermal stability and X-ray crystallography (if crystallizable) for structural insights. Statistical analysis (e.g., ANOVA) should account for batch variability and measurement error .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported reaction efficiencies for aldol-type vs. Guerbet-derived this compound synthesis?

Methodological Answer: Conduct kinetic studies under standardized conditions (e.g., catalyst loading, temperature, solvent polarity). Use in-situ Fourier-transform infrared (FTIR) spectroscopy to monitor intermediate formation. Compare activation energies via Arrhenius plots. For aldol condensation, optimize aldehyde substrate purity to minimize side reactions; for Guerbet synthesis, assess alcohol oxidation efficiency using redox titrations .

Q. How can computational modeling improve the understanding of this compound’s branching effects on lipid bilayer interactions?

Methodological Answer: Perform molecular dynamics (MD) simulations with force fields parameterized for branched fatty acids (e.g., CHARMM36). Compare bilayer permeability, packing density, and phase behavior of this compound vs. linear stearic acid. Validate models with experimental data from Langmuir-Blodgett trough measurements or neutron scattering .

Q. What methodologies address challenges in synthesizing this compound derivatives with controlled degrees of esterification?

Methodological Answer: Employ regioselective catalysts (e.g., lipases for esterification) and monitor reaction progress via thin-layer chromatography (TLC). Use 13^13C NMR to track ester bond formation. Optimize reaction stoichiometry using Design of Experiments (DoE) to minimize unreacted substrates. For purification, consider fractional distillation or supercritical fluid extraction (SFE) .

Q. How can researchers reconcile conflicting data on the biodegradability of this compound-based materials?

Methodological Answer: Standardize biodegradation assays (e.g., OECD 301B) under varying microbial consortia and environmental conditions (pH, temperature). Use 14^{14}C-labeled this compound to track mineralization rates. Compare results with structural analogs (e.g., isooleic acid) to isolate branching effects. Statistical meta-analysis of existing literature can identify confounding variables (e.g., sample purity) .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing variability in this compound’s rheological properties across synthesis batches?

Methodological Answer: Apply multivariate analysis (e.g., principal component analysis) to correlate synthesis parameters (e.g., reaction time, branching degree) with rheological outcomes. Use control charts to monitor process stability. Report confidence intervals and effect sizes to highlight clinically significant variations .

Q. How should researchers document synthesis protocols to ensure reproducibility in branched fatty acid studies?

Methodological Answer: Adhere to the Beilstein Journal of Organic Chemistry guidelines: Provide step-by-step procedures, including equipment specifications (e.g., autoclave pressure), raw material sources, and characterization data for intermediates. Deposit spectral data (NMR, MS) in supplementary materials. Cross-reference established methods (e.g., IUPAC protocols for fatty acid nomenclature) .

Ethical and Literature Considerations

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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